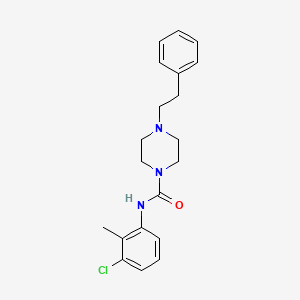
N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as CPP or CPP-109. CPP-109 is a promising drug candidate that has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly for cocaine and alcohol dependence.
Mécanisme D'action
CPP-109 is a selective and irreversible inhibitor of the enzyme, called dopamine-beta-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine. By inhibiting DBH, CPP-109 increases the levels of dopamine in the brain, which may reduce the reinforcing effects of cocaine and alcohol.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase dopamine levels in the brain, which may reduce the reinforcing effects of cocaine and alcohol. It has also been shown to decrease the activity of the sympathetic nervous system, which may contribute to its anti-addictive effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-109 has several advantages for lab experiments, including its high selectivity and irreversible inhibition of DBH, which allows for long-lasting effects. However, CPP-109 also has limitations, such as its poor solubility and stability, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on CPP-109. One potential direction is to investigate its potential therapeutic applications in other addictive disorders, such as opioid dependence. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further research is needed to understand the long-term effects of CPP-109 on dopamine and norepinephrine levels in the brain.
Méthodes De Synthèse
CPP-109 can be synthesized by reacting 3-chloro-2-methylbenzoic acid with 1-(2-phenylethyl)piperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an amine, such as methylamine, to yield CPP-109.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction. Preclinical studies have shown that CPP-109 can reduce cocaine self-administration in rats and decrease alcohol consumption in mice. Clinical trials have also been conducted to evaluate the safety and efficacy of CPP-109 in treating cocaine and alcohol dependence in humans.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-16-18(21)8-5-9-19(16)22-20(25)24-14-12-23(13-15-24)11-10-17-6-3-2-4-7-17/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPGRHXZOZKDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)


![3-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B5312358.png)
![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)
![4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5312370.png)
![ethyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5312378.png)
![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)
![7-[(2,3-dichlorophenyl)sulfonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5312395.png)
![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)

![4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid](/img/structure/B5312401.png)
![4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol](/img/structure/B5312406.png)
![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5312425.png)